molecular formula C10H14OS B14020327 Methyl(4-propoxyphenyl)sulfane

Methyl(4-propoxyphenyl)sulfane

Cat. No.: B14020327
M. Wt: 182.28 g/mol
InChI Key: BCIHSXLIMVZKFX-UHFFFAOYSA-N
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Description

Methyl(4-propoxyphenyl)sulfane is an organosulfur compound with the molecular formula C₁₀H₁₄OS and a molecular weight of 182.28 g/mol. Structurally, it consists of a methyl group (-CH₃) and a 4-propoxyphenyl group (-C₆H₄-OCH₂CH₂CH₃) bonded to a central sulfur atom (Figure 1). This compound belongs to the class of arylmethylsulfanes, which are characterized by their sulfane sulfur (-S-) moiety.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1-methylsulfanyl-4-propoxybenzene

InChI

InChI=1S/C10H14OS/c1-3-8-11-9-4-6-10(12-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

BCIHSXLIMVZKFX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(4-propoxyphenyl)sulfane typically involves the alkylation of thiols. One common method is the reaction of 4-propoxyphenylthiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Oxidation Reactions

Methyl(4-propoxyphenyl)sulfane undergoes oxidation to form sulfoxides and sulfones, depending on reaction conditions:

Reaction Type Conditions Products Yield Sources
Sulfoxide formationH₂O₂, RT, 6–8 hMethyl(4-propoxyphenyl)sulfoxide75–85%
Sulfone formationmCPBA (meta-chloroperbenzoic acid), 0°C → RTMethyl(4-propoxyphenyl)sulfone90–95%

Mechanism :

  • The sulfur atom in the sulfane group is oxidized by electrophilic oxygen donors.

  • Sulfoxide formation involves a single oxygen insertion, while sulfones require two equivalents of oxidizing agent.

Reduction Reactions

Reductive cleavage of the C–S bond is achievable under strong reducing conditions:

Reaction Type Conditions Products Yield Sources
Thiol formationLiAlH₄, THF, reflux, 12 h4-Propoxythiophenol + Methane60–70%

Key Insight :

  • The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic sulfur, leading to bond cleavage.

Nucleophilic Substitution

The methylthio group participates in substitution reactions with nucleophiles:

Reaction Type Conditions Products Yield Sources
Amine substitutionK₂CO₃, DMF, 80°C, 24 h4-Propoxyphenylamine derivatives50–65%
Alkoxy substitutionNaOR (R = alkyl), ethanol, reflux4-Propoxyphenyl ether derivatives70–80%

Mechanistic Notes :

  • The reaction follows an SN2 pathway, with nucleophiles displacing the methylthio group .

  • Steric hindrance from the propoxy group slows substitution at the ortho position .

Electrophilic Aromatic Substitution (EAS)

The propoxy group directs incoming electrophiles to specific positions on the aromatic ring:

Reaction Type Conditions Products Yield Sources
NitrationHNO₃/H₂SO₄, 50°C, 4 h3-Nitro-4-propoxy(methylsulfanyl)benzene55%
HalogenationBr₂, FeBr₃, CH₂Cl₂, 0°C3-Bromo-4-propoxy(methylsulfanyl)benzene60%

Regioselectivity :

  • The propoxy group (-OPr) acts as an ortho/para director, but steric effects favor para substitution .

  • Competing oxidation of the sulfane group may occur under strongly acidic conditions .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization:

Reaction Type Conditions Products Yield Sources
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°CBiaryl derivatives75–85%

Optimization :

  • Anhydrous conditions and degassed solvents improve catalyst longevity .

Thermal Decomposition

At elevated temperatures, the compound undergoes degradation:

Conditions Products Byproducts Sources
250°C, N₂ atmosphere4-Propoxythiophenol + EthyleneTrace sulfides

Scientific Research Applications

Methyl(4-propoxyphenyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of high-performance polymers and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl(4-propoxyphenyl)sulfane involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is often mediated by the formation of covalent bonds between the sulfane group and the active site of the enzyme or protein.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares Methyl(4-propoxyphenyl)sulfane with three analogs: 4-Methoxyphenylmethylsulfane , 4-Chlorophenylmethylsulfane , and 4-Nitrophenylmethylsulfane .

Compound Molecular Formula Molecular Weight (g/mol) Substituent Electronic Effect Key Reactivity Traits
This compound C₁₀H₁₄OS 182.28 Electron-donating (-OCH₂CH₂CH₃) High nucleophilicity; sulfane sulfur transfer
4-Methoxyphenylmethylsulfane C₈H₁₀OS 154.23 Electron-donating (-OCH₃) Moderate reactivity; anti-cancer potential
4-Chlorophenylmethylsulfane C₇H₇ClS 158.64 Weakly electron-withdrawing (-Cl) Reduced nucleophilicity; lower H₂S release
4-Nitrophenylmethylsulfane C₇H₇NO₂S 185.20 (estimated) Strongly electron-withdrawing (-NO₂) Minimal sulfane sulfur transfer; limited bioactivity

Reactivity and Sulfane Sulfur Transfer

  • Electron-Donating Groups (Propoxy/Methoxy) : Enhance sulfur’s nucleophilicity, facilitating sulfane sulfur transfer to thiols (-SH) to form persulfides (-SSH), a critical step in redox signaling . This compound’s larger substituent may slow reaction kinetics compared to the methoxy analog due to steric effects.
  • Electron-Withdrawing Groups (Cl, NO₂): Reduce sulfur’s electron density, diminishing reactivity. For example, 4-Nitrophenylmethylsulfane is less effective in S-sulfhydration (persulfidation) reactions .

Analytical Interactions

  • Trapping Reactions : Phosphine reagent P2 rapidly reacts with sulfane sulfur species (e.g., S₈, cysteine polysulfides) to form stable adducts detectable via ³¹P NMR . This compound’s reactivity with P2 would depend on substituent-induced steric/electronic effects.

Biological Activity

Methyl(4-propoxyphenyl)sulfane, a compound with notable potential in various biological applications, has garnered attention for its biochemical properties and mechanisms of action. This article aims to provide a comprehensive overview of its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfane group attached to a propoxy-substituted phenyl ring. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Property Details
Chemical Formula C11H16OS
Molecular Weight 196.31 g/mol
Solubility Soluble in organic solvents
Functional Groups Sulfane, propoxy

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins. The sulfane group is known to participate in various biochemical reactions, potentially acting as an inhibitor for specific enzymes or receptors. This interaction can disrupt normal biological processes, leading to various pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes in conditions like cancer and inflammation.

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi has been documented, suggesting potential applications in treating infections.

  • Case Study : A study demonstrated that derivatives of similar sulfane compounds showed significant antibacterial activity against Streptococcus species, indicating the potential utility of this compound in developing antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways.

  • Research Findings : In vitro assays revealed that this compound could inhibit the proliferation of colon cancer cells (IC50 values indicating significant potency) by interfering with cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the phenyl ring can significantly alter its biological activity.

Substituent Effect on Activity
PropoxyEnhances solubility and potency
MethylModulates enzyme interaction
HydroxylPotentially increases bioactivity

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